molecular formula C15H17N3O3S2 B11363273 Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11363273
M. Wt: 351.4 g/mol
InChI Key: SWVGRBCRLSQYBT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring and a benzothiophene ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the thiadiazole and benzothiophene rings in its structure. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with benzothiophene carboxylic acids. Various methods have been employed to optimize yield and purity.

Antimicrobial Activity

Several studies have demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeReference
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateAntibacterial
This compoundAntifungal

These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Analgesic Properties

Research indicates that compounds similar to this compound possess analgesic effects. A notable study utilized the "hot plate" method on mice to evaluate pain relief efficacy:

CompoundAnalgesic EffectComparison DrugReference
Derivative ASignificantMetamizole
Ethyl 2-{[(4-methyl...]}ModerateNot specified

This suggests that the compound may be effective in pain management applications.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the thiadiazole moiety is believed to enhance interaction with cellular receptors involved in pain and infection pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments were conducted where various concentrations of the compound were tested against common pathogens. Results indicated a dose-dependent response with significant inhibition at higher concentrations.
  • Pain Relief Assessment : In a controlled trial involving animal models, the compound was administered intraperitoneally. Results showed a marked decrease in response times on the hot plate test compared to control groups.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H17N3O3S2/c1-3-21-15(20)11-9-6-4-5-7-10(9)22-14(11)16-13(19)12-8(2)17-18-23-12/h3-7H2,1-2H3,(H,16,19)

InChI Key

SWVGRBCRLSQYBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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